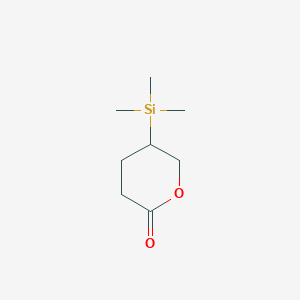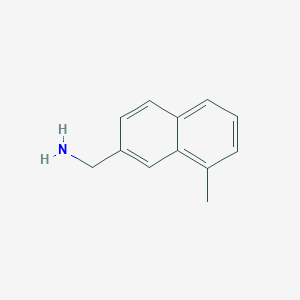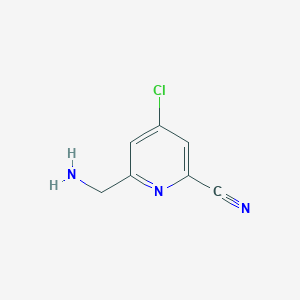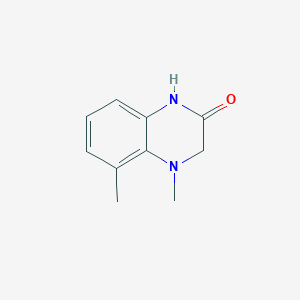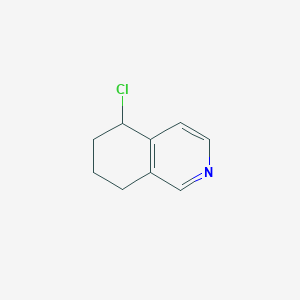
Copper(1+);trimethyl(prop-1-ynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);trimethyl(prop-1-ynyl)silane is an organosilicon compound with the molecular formula C6H12SiCu. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to introduce alkynyl groups into molecules, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);trimethyl(prop-1-ynyl)silane can be synthesized through several methods. One common method involves the reaction of trimethyl(prop-1-ynyl)silane with a copper(I) salt, such as copper(I) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);trimethyl(prop-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even copper(0) under certain conditions.
Substitution: The trimethyl(prop-1-ynyl)silane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a wide range of organosilicon derivatives.
Applications De Recherche Scientifique
Copper(1+);trimethyl(prop-1-ynyl)silane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Copper(1+);trimethyl(prop-1-ynyl)silane exerts its effects involves the interaction of the copper(I) center with various substrates. The copper(I) ion can coordinate with multiple ligands, facilitating various chemical transformations. The trimethyl(prop-1-ynyl)silane group acts as a reactive site for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper(I) ion.
Copper(I) acetylide: Contains a copper(I) ion but has different organic ligands.
Uniqueness
Copper(1+);trimethyl(prop-1-ynyl)silane is unique due to the presence of both the copper(I) ion and the trimethyl(prop-1-ynyl)silane group. This combination allows for unique reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C6H11CuSi |
|---|---|
Poids moléculaire |
174.78 g/mol |
Nom IUPAC |
copper(1+);trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
Clé InChI |
CJMJBSCTWLUFOV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[CH2-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






